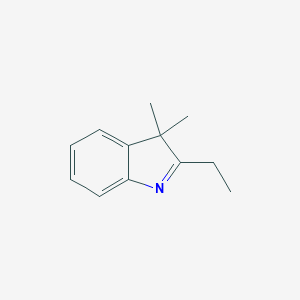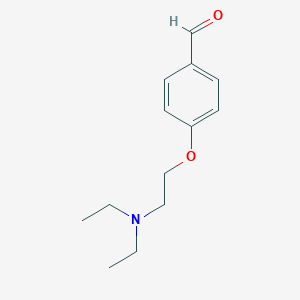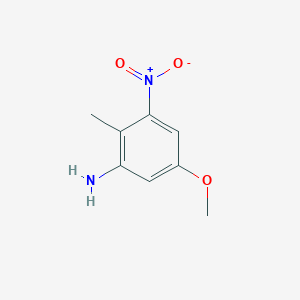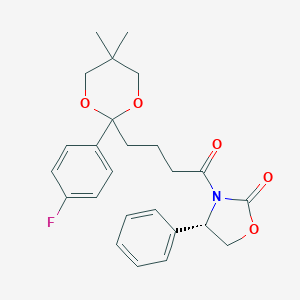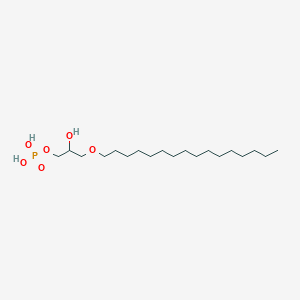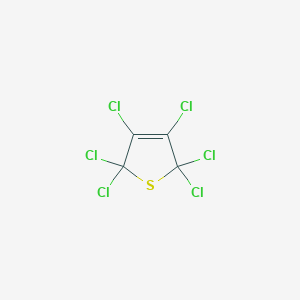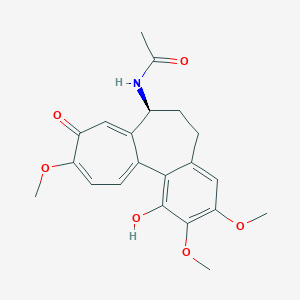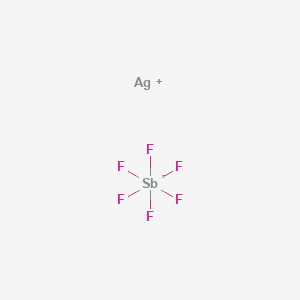
Hexafluoroantimonate d'argent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver hexafluoroantimonate (AgSbF6) is a compound of silver, antimony, and fluorine. It is a white crystalline solid that is insoluble in water. AgSbF6 is used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a catalyst in the formation of metal-organic frameworks. AgSbF6 is also used in the study of biochemical and physiological processes, and as a reagent in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Génération de sels de radicaux cationiques stables
L'hexafluoroantimonate d'argent est connu pour générer des sels de radicaux cationiques stables . Cette propriété est particulièrement utile dans divers domaines de la chimie, y compris la synthèse organique et la science des matériaux.
Catalyseur acide dans les réactions d'ouverture d'époxyde
L'this compound agit comme un catalyseur acide dans les réactions d'ouverture d'époxyde . Ce processus est crucial dans la synthèse de nombreux composés organiques, y compris les produits pharmaceutiques et les polymères.
Catalyseur acide dans les réactions de sulfénylation
En plus des réactions d'ouverture d'époxyde, l'this compound est également utilisé comme catalyseur acide dans les réactions de sulfénylation . La sulfénylation est une étape clé dans la synthèse de divers composés organiques soufrés.
Mécanisme D'action
Target of Action
Silver hexafluoroantimonate is a chemical compound of antimony and silver . It is used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
The compound acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions . It generates stable cation radical salts , which can initiate or accelerate these reactions by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
It is known to protect cells and enzymes from oxidative damage by catalyzing the reduction of hydrogen peroxide, lipid peroxides, and organic hydroperoxide, by glutathione . This suggests that it may play a role in the glutathione antioxidant system, a crucial biochemical pathway that protects cells from oxidative stress.
Result of Action
The primary result of silver hexafluoroantimonate’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more efficiently and at a lower energy cost . In a biological context, its antioxidative action can protect cells and enzymes from oxidative damage .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Silver hexafluoroantimonate is known to generate stable cation radical salts and is used as an acidic catalyst in epoxide opening reactions and sulfenylation reactions
Cellular Effects
It is known that silver ions can interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Silver hexafluoroantimonate acts as a catalyst in biochemical reactions . It is known to generate stable cation radical salts, which can participate in various reactions
Propriétés
IUPAC Name |
silver;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFODUDOAXUBF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.619 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26042-64-8 |
Source


|
| Record name | Silver hexafluoroantimonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

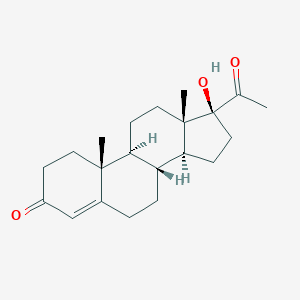
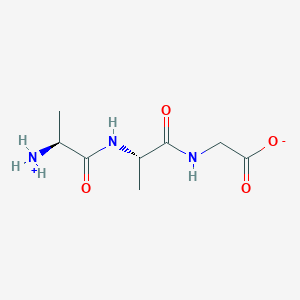
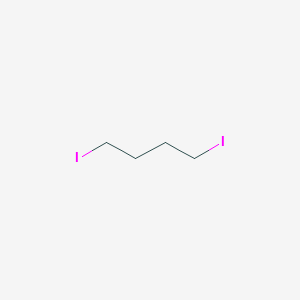

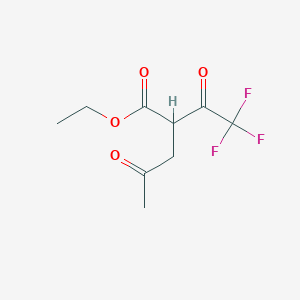
![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
